![molecular formula C15H14Cl2O4S B6419047 2,5-dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate CAS No. 889799-25-1](/img/structure/B6419047.png)
2,5-dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate
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Overview
Description
2,5-Dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate, commonly referred to as DMDCS, is an organic compound used in a variety of scientific fields. DMDCS is a colorless solid that is soluble in water, alcohols, and other polar solvents. Due to its versatile properties, DMDCS has become a popular reagent for chemical synthesis and a tool for studying biochemical processes.
Mechanism of Action
The mechanism of action of DMDCS is not fully understood. However, it is believed that the compound interacts with proteins and other molecules in the cell, which leads to changes in their structure and function. It is also believed that DMDCS can interfere with the activity of enzymes, which can lead to changes in the biochemical pathways of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDCS are not fully understood. However, studies have shown that DMDCS can modulate the activity of enzymes, which can lead to changes in the biochemical pathways of the cell. Additionally, DMDCS can interact with proteins and other molecules in the cell, which can lead to changes in their structure and function.
Advantages and Limitations for Lab Experiments
The main advantage of using DMDCS in laboratory experiments is its versatility. It can be used as a reagent in organic synthesis, as a tool for studying biochemical processes, and as a source of reagents for various assays. Additionally, it is relatively easy to obtain and is relatively inexpensive. The main limitation of using DMDCS in laboratory experiments is its toxicity. It is highly toxic and must be handled with care.
Future Directions
The potential future directions for DMDCS research include: further exploration of its biochemical and physiological effects; further exploration of its potential uses as a reagent in organic synthesis; further exploration of its potential as a tool for studying biochemical processes; further exploration of its potential as a source of reagents for various assays; further exploration of its potential as a catalyst in various reactions; further exploration of its potential as a substrate in enzyme-catalyzed reactions; further exploration of its potential as an inhibitor of enzymes; further exploration of its potential as a tool for drug discovery; and further exploration of its potential as a tool for studying the structure and function of proteins.
Synthesis Methods
DMDCS can be synthesized using a three-step process. The first step involves the reaction of 2,5-dimethylphenol with phosphorus oxychloride to form 2,5-dimethylphenyl chloroformate. The second step involves the reaction of 2,5-dimethylphenyl chloroformate with 2-methoxybenzene-1-sulfonic acid to form the desired product. Finally, the third step involves the reaction of the intermediate product with sodium hydroxide to form DMDCS.
Scientific Research Applications
DMDCS is used extensively in scientific research applications. It is used as a reagent in organic synthesis, as a tool for studying biochemical processes, and as a source of reagents for various assays. It is also used as a catalyst in various reactions and as a substrate in enzyme-catalyzed reactions.
properties
IUPAC Name |
(2,5-dimethylphenyl) 3,4-dichloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-9-4-5-10(2)12(8-9)21-22(18,19)13-7-6-11(16)14(17)15(13)20-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMDLJBSXOEZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate |
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